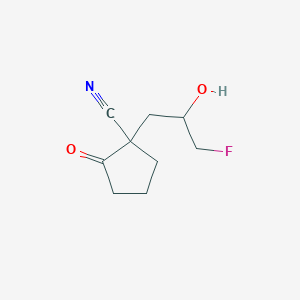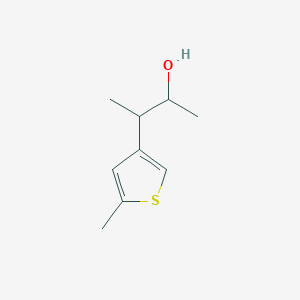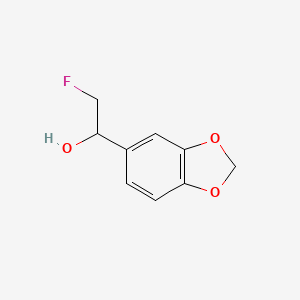
3-Amino-3-(3-methylfuran-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-(3-methylfuran-2-yl)propanamide is an organic compound with the molecular formula C8H12N2O2 It is a derivative of furan, a heterocyclic organic compound, and contains both an amino group and an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(3-methylfuran-2-yl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylfuran and acrylonitrile.
Reaction Steps:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(3-methylfuran-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can further modify the amide or amino groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan derivatives, while substitution reactions can introduce various functional groups to the molecule.
Scientific Research Applications
3-Amino-3-(3-methylfuran-2-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-3-(3-methylfuran-2-yl)propanamide involves its interaction with specific molecular targets. The amino and amide groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially affecting enzyme activity, receptor binding, or other cellular processes. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-(2-methylfuran-3-yl)propanamide
- 3-Amino-3-(5-methylfuran-2-yl)propanamide
- 3-Amino-3-(3-methyl-2-furanyl)propanamide
Uniqueness
3-Amino-3-(3-methylfuran-2-yl)propanamide is unique due to the specific positioning of the amino and amide groups on the furan ring
Properties
Molecular Formula |
C8H12N2O2 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
3-amino-3-(3-methylfuran-2-yl)propanamide |
InChI |
InChI=1S/C8H12N2O2/c1-5-2-3-12-8(5)6(9)4-7(10)11/h2-3,6H,4,9H2,1H3,(H2,10,11) |
InChI Key |
SSNBUDCZDHDLRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC=C1)C(CC(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[(Tert-butoxy)carbonyl]amino}-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxylic acid](/img/structure/B13270801.png)



![2-{4-[(Pentan-3-yl)amino]phenyl}acetonitrile](/img/structure/B13270842.png)
![2-[(Azetidin-3-yloxy)methyl]-1-methylpyrrolidine](/img/structure/B13270845.png)

![[2-(Diethylamino)ethyl][1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B13270857.png)

![4-{[(3-Bromothiophen-2-yl)methyl]amino}butan-2-ol](/img/structure/B13270868.png)

![2-{[(4-Methylphenyl)methyl]amino}propan-1-ol](/img/structure/B13270881.png)
![2-{[(3-Bromo-4-chlorophenyl)methyl]amino}-2-methylpropan-1-ol](/img/structure/B13270887.png)
![2-{[1-(3-Bromophenyl)ethyl]amino}propane-1,3-diol](/img/structure/B13270897.png)
